N-(6,7-dihydro-[1,4]dioxino[2,3-f][1,3]benzothiazol-2-yl)-3-(4-methoxyphenyl)sulfanylpropanamide
Description
Properties
IUPAC Name |
N-(6,7-dihydro-[1,4]dioxino[2,3-f][1,3]benzothiazol-2-yl)-3-(4-methoxyphenyl)sulfanylpropanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N2O4S2/c1-23-12-2-4-13(5-3-12)26-9-6-18(22)21-19-20-14-10-15-16(11-17(14)27-19)25-8-7-24-15/h2-5,10-11H,6-9H2,1H3,(H,20,21,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JVKVZBWBZSXLGP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)SCCC(=O)NC2=NC3=CC4=C(C=C3S2)OCCO4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N2O4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
402.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(6,7-dihydro-[1,4]dioxino[2,3-f][1,3]benzothiazol-2-yl)-3-(4-methoxyphenyl)sulfanylpropanamide is a complex heterocyclic compound that has attracted attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound features a unique structure characterized by the presence of a benzothiazole ring fused with a dioxin moiety and a sulfanylpropanamide group. This structural configuration is believed to contribute significantly to its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C15H16N2O3S |
| Molecular Weight | 300.36 g/mol |
| IUPAC Name | This compound |
| Solubility | Soluble in DMSO and ethanol |
Anticancer Activity
Research indicates that compounds with similar structures exhibit significant anticancer properties. For instance, benzothiazole derivatives have been shown to inhibit cancer cell proliferation by interfering with DNA replication and repair mechanisms. A study demonstrated that benzothiazole derivatives could induce apoptosis in various cancer cell lines through the activation of caspases and modulation of apoptotic pathways .
Antimicrobial Properties
The compound's structural components suggest potential antimicrobial activity. Benzothiazole derivatives are known for their broad-spectrum antimicrobial effects against bacteria and fungi. For example, studies have highlighted their efficacy against Staphylococcus aureus and Escherichia coli, likely due to their ability to disrupt microbial cell membranes or inhibit essential enzymes .
Anti-inflammatory Effects
The presence of sulfur in the structure may enhance anti-inflammatory properties. Compounds similar to this one have been reported to inhibit pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX), which play crucial roles in inflammatory responses. This suggests potential therapeutic applications in treating inflammatory diseases .
Understanding the mechanism of action is crucial for developing effective therapeutic agents. The biological activity of this compound may involve:
- Enzyme Inhibition : Targeting specific enzymes involved in cancer progression or inflammation.
- Receptor Modulation : Interacting with cellular receptors to alter signaling pathways.
- DNA Interaction : Binding to DNA or RNA to disrupt replication processes.
Case Studies and Research Findings
Several studies have been conducted on similar compounds within the benzothiazole class:
- Anticancer Study : A recent study evaluated a series of benzothiazole derivatives for their cytotoxic effects on breast cancer cells. The results indicated that modifications at the nitrogen position significantly enhanced anticancer activity compared to unmodified analogs .
- Antimicrobial Efficacy : In vitro tests showed that benzothiazole derivatives exhibited potent activity against multidrug-resistant strains of bacteria. The mechanism was attributed to membrane disruption and inhibition of protein synthesis pathways .
- Anti-inflammatory Research : A study focusing on the anti-inflammatory effects of benzothiazole compounds found that they significantly reduced levels of TNF-alpha and IL-6 in animal models of rheumatoid arthritis, suggesting their potential use as therapeutic agents for inflammatory diseases .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Core Heterocycle and Substituent Variations
Target Compound vs. Sulfonyl-Triazole Derivatives ()
Compounds 7–9 from share a sulfonylphenyl-triazole scaffold. Key differences include:
- Heterocyclic Core: The target compound’s benzothiazole-dioxane fusion contrasts with the 1,2,4-triazole ring in compounds 7–9. Benzothiazoles are associated with antimicrobial and anticancer activities, while triazoles are known for antifungal properties.
- Sulfur Functionalization: The target compound’s sulfonyl group (S=O) differs from the thione (C=S) in 7–9.
Table 1: Structural and Spectral Comparison
Target Compound vs. Sulfonyl-Acetamide Analogs ()
describes a structurally similar acetamide derivative but with a sulfonyl group at the 2-position of the propanamide chain. Substitution position impacts steric and electronic interactions:
- Chain Length : The target’s acetamide (2-carbon chain) may confer rigidity compared to propanamide derivatives (3-carbon), affecting binding pocket compatibility.
- Sulfonyl vs.
Q & A
Basic: What are the critical steps for synthesizing N-(6,7-dihydro-[1,4]dioxino[2,3-f][1,3]benzothiazol-2-yl)-3-(4-methoxyphenyl)sulfanylpropanamide?
The synthesis typically involves:
- Coupling reactions : Amide bond formation between the benzothiazole core and the sulfanylpropanamide moiety using carbodiimide-based reagents (e.g., EDC or DCC) under anhydrous conditions .
- Functional group protection : Temporary protection of reactive groups (e.g., methoxy or thiol groups) to prevent side reactions during synthesis .
- Purification : Column chromatography or recrystallization in solvents like dichloromethane/methanol mixtures to isolate the product with >95% purity .
Advanced: How can reaction conditions be optimized to improve yield and purity in the synthesis of this compound?
Key optimization strategies include:
- Temperature control : Maintaining reactions at 0–5°C during coupling steps to minimize byproduct formation .
- pH adjustments : Using triethylamine or sodium bicarbonate to deprotonate nucleophilic groups (e.g., amines) and enhance reactivity .
- Solvent selection : Polar aprotic solvents (e.g., DMF) improve solubility of intermediates, while non-polar solvents (e.g., toluene) aid in crystallization .
Basic: Which analytical techniques are essential for structural confirmation of this compound?
- NMR spectroscopy : ¹H and ¹³C NMR to verify aromatic proton environments and confirm methoxy, sulfanyl, and benzothiazole moieties .
- Mass spectrometry (HRMS) : High-resolution MS to validate the molecular formula (e.g., [M+H]⁺ peaks matching theoretical mass) .
- HPLC : Reverse-phase HPLC with UV detection (λ = 254 nm) to assess purity and retention time consistency .
Advanced: How can researchers resolve discrepancies in NMR data arising from tautomerism or dynamic effects in the benzothiazole core?
- Variable-temperature NMR : Conduct experiments at −40°C to slow dynamic processes and resolve overlapping peaks .
- 2D NMR techniques : Use HSQC and HMBC to assign cross-peaks between protons and carbons, clarifying tautomeric equilibria .
- Computational modeling : Compare experimental chemical shifts with DFT-calculated shifts for likely tautomers .
Biological Studies: How should researchers design assays to evaluate the compound’s potential pharmacological activity?
- Target selection : Prioritize targets associated with benzothiazole derivatives (e.g., kinase inhibitors, antimicrobial agents) based on structural analogs .
- In vitro assays :
- Enzyme inhibition: Use fluorescence-based assays (e.g., ATPase activity for kinases) with IC₅₀ determination .
- Cytotoxicity: MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to screen for antiproliferative effects .
- Control experiments : Include structurally related compounds (e.g., lacking the methoxyphenyl group) to establish structure-activity relationships (SAR) .
Data Contradiction Analysis: How can conflicting kinetic data from sulfanyl group reactivity studies be addressed?
- Replicate experiments : Ensure reproducibility under identical conditions (e.g., inert atmosphere for thiol stability) .
- Reaction monitoring : Use in-situ FTIR or LC-MS to track intermediates and identify competing pathways .
- Statistical analysis : Apply ANOVA to compare datasets and determine if variations are statistically significant .
Advanced: What computational methods are suitable for predicting the compound’s binding modes or pharmacokinetic properties?
- Molecular docking : Use AutoDock Vina or Schrödinger Suite to model interactions with targets (e.g., ATP-binding pockets) .
- QSAR modeling : Train models on benzothiazole derivatives to predict logP, solubility, or bioavailability .
- MD simulations : Analyze stability of ligand-target complexes over 100-ns trajectories in explicit solvent .
Stability Studies: How should researchers assess the compound’s stability under varying storage conditions?
- Forced degradation : Expose the compound to heat (40–60°C), light (UV irradiation), and humidity (75% RH) for 1–4 weeks .
- Analytical tracking : Monitor degradation via HPLC peak area reduction and identify byproducts using LC-MS/MS .
- Optimal storage : Recommend −20°C in amber vials with desiccants to prevent hydrolysis/oxidation .
Advanced: What strategies can elucidate the role of the 4-methoxyphenylsulfanyl group in biological activity?
- Proteomic profiling : Use affinity chromatography to pull down binding partners from cell lysates .
- Isosteric replacement : Synthesize analogs with methylsulfonyl or phenyl groups to compare activity .
- Metabolite identification : Incubate the compound with liver microsomes and analyze metabolites via UPLC-QTOF .
Basic: What challenges arise during purification, and how can they be mitigated?
- Low solubility : Use solvent mixtures (e.g., DCM:MeOH 9:1) or sonication to dissolve precipitates .
- Co-eluting impurities : Optimize gradient elution in HPLC (e.g., 10–90% acetonitrile in 20 minutes) .
- Hydroscopicity : Store purified compounds under nitrogen or vacuum to prevent moisture absorption .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
